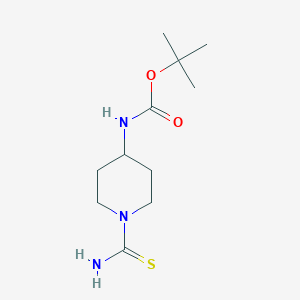![molecular formula C16H22N2O B1526733 ciclopropil-[1-(3-metoxí-propil)-1H-indol-3-ilmetil]-amina CAS No. 897949-12-1](/img/structure/B1526733.png)
ciclopropil-[1-(3-metoxí-propil)-1H-indol-3-ilmetil]-amina
Descripción general
Descripción
“cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an indole structure (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) via a methylene bridge (CH2). The indole ring is substituted at the 1-position with a 3-methoxypropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the indole ring, and the attachment of the 3-methoxypropyl group. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The indole ring could potentially be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The 3-methoxypropyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring, the indole ring, and the 3-methoxypropyl group. The cyclopropyl group is a three-membered carbon ring, which introduces a significant amount of ring strain and can affect the reactivity of the compound . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions. The indole ring, being aromatic, can undergo electrophilic aromatic substitution reactions. The 3-methoxypropyl group could potentially undergo reactions at the methoxy group, such as demethylation, or at the terminal carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyclopropyl group, the indole ring, and the 3-methoxypropyl group would all influence its properties .Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol poseen actividad antiviral . Por ejemplo, ciertos derivados del 6-Amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato han mostrado actividad inhibitoria contra la influenza A .
Actividad antiinflamatoria
También se ha encontrado que los derivados del indol tienen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad anticancerígena
Los derivados del indol han mostrado potencial en el campo de la oncología . Por ejemplo, se ha encontrado que ciertos derivados de N-((1-metil-1H-indol-3-il)metil)-N-(3,4,5-trimetoxifenil)acetamida inhiben la polimerización de tubulina, que es un proceso clave en la división celular . Esto los convierte en agentes potenciales para el desarrollo de nuevos medicamentos contra el cáncer.
Actividad anti-VIH
Se ha encontrado que los derivados del indol poseen actividad anti-VIH . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para el VIH/SIDA.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen actividad antioxidante . Esto significa que podrían utilizarse potencialmente en el tratamiento de enfermedades causadas por el estrés oxidativo.
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen actividad antimicrobiana . Esto sugiere que podrían utilizarse en el desarrollo de nuevos agentes antimicrobianos.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen actividad antituberculosa . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para la tuberculosis.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen actividad antidiabética . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para la diabetes.
Mecanismo De Acción
The mechanism of action of cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is not fully understood, but it is believed to be mediated through its ability to inhibit COX-2. Inhibition of COX-2 has been found to reduce inflammation and reduce the production of pro-inflammatory molecules. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to modulate the expression of various genes involved in cell proliferation and apoptosis, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to have a variety of biochemical and physiological effects. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis, which may contribute to its anti-tumor effects. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has several advantages for use in laboratory experiments. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is relatively stable and can be stored for long periods of time without degradation. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is soluble in a variety of solvents, making it easy to work with in the laboratory. However, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine research. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine could potentially be used to develop new anti-inflammatory drugs, as well as anti-cancer and anti-bacterial agents. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine could be studied for its potential as a modulator of gene expression and its ability to affect cell proliferation and apoptosis. Finally, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine could be studied for its potential to modulate nitric oxide production, which could be beneficial in the treatment of hypertension.
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(3-methoxypropyl)indol-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-19-10-4-9-18-12-13(11-17-14-7-8-14)15-5-2-3-6-16(15)18/h2-3,5-6,12,14,17H,4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDSFRQHLQIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)CNC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



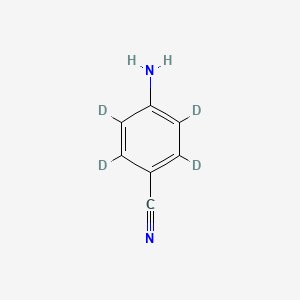
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
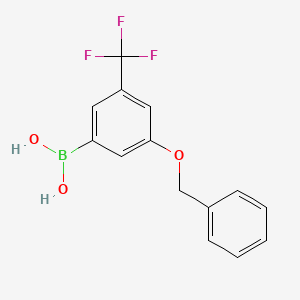
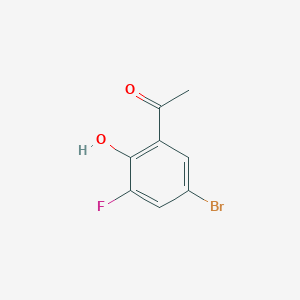

![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)

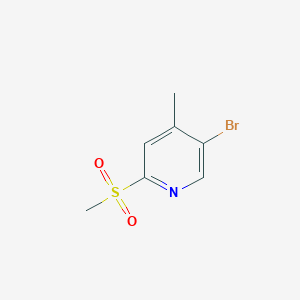
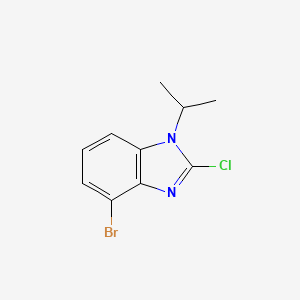
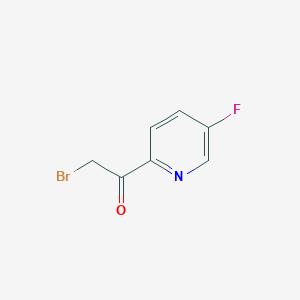
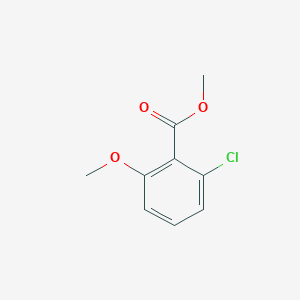
![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)
